molecular formula C10H6N2O4 B168753 8-nitroquinoline-6-carboxylic Acid CAS No. 157915-07-6

8-nitroquinoline-6-carboxylic Acid

Cat. No.: B168753
CAS No.: 157915-07-6
M. Wt: 218.17 g/mol
InChI Key: IFLJJCFENDRBKS-UHFFFAOYSA-N
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Description

8-nitroquinoline-6-carboxylic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitroquinoline-6-carboxylic acid typically involves the nitration of quinoline derivatives followed by oxidation and hydrolysis steps. One common method includes the nitration of 2-methylquinoline, followed by the separation of isomeric nitroquinolines. The methyl group in 2-methyl-8-nitroquinoline is then oxidized through bromination and hydrolysis in aqueous sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and oxidation processes, utilizing efficient separation techniques to isolate the desired isomer. The optimization of reaction conditions, such as temperature, solvent, and catalyst selection, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

8-nitroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and industrial applications .

Scientific Research Applications

8-nitroquinoline-6-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-nitroquinoline-6-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can intercalate with DNA, inhibiting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-nitroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

Introduction

8-Nitroquinoline-6-carboxylic acid (8-NQCA) is a derivative of the 8-hydroxyquinoline family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antimicrobial, anticancer, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity of 8-NQCA, supported by recent research findings, case studies, and data tables.

  • Molecular Formula : C₁₀H₆N₂O₄
  • Molecular Weight : 218.17 g/mol
  • CAS Number : 157915-07-6
  • Purity : Typically >95% in commercial preparations.

Antimicrobial Activity

8-NQCA has demonstrated notable antimicrobial properties against various pathogens. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

PathogenMIC (mg/mL)Standard Drug MIC (mg/mL)
Staphylococcus aureus0.06250.125
Klebsiella pneumoniae0.1250.125

These results suggest that 8-NQCA may be effective against antibiotic-resistant strains, warranting further investigation into its mechanisms of action and therapeutic applications .

Anticancer Activity

The anticancer potential of 8-NQCA has been explored in various studies. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study reported that treatment with 8-NQCA resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

Case Study: MCF-7 Cell Line

Concentration (μM)Cell Viability (%)
0100
1075
2050
5030

The compound's ability to inhibit cell proliferation and induce apoptosis highlights its potential as an anticancer agent .

Antiviral Activity

Recent studies have also investigated the antiviral properties of 8-NQCA, particularly against RNA viruses. For example, derivatives based on the quinoline structure have shown promising activity against the dengue virus and other viral pathogens. Research indicates that modifications to the nitro group can enhance antiviral efficacy by increasing lipophilicity and electron-withdrawing characteristics .

The biological activity of 8-NQCA is attributed to several mechanisms:

  • Metal Chelation : The compound can chelate metal ions, disrupting enzymatic functions critical for microbial growth.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Viral Replication : Through interference with viral entry or replication processes.

Properties

IUPAC Name

8-nitroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-10(14)7-4-6-2-1-3-11-9(6)8(5-7)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLJJCFENDRBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427980
Record name 8-nitroquinoline-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157915-07-6
Record name 8-nitroquinoline-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Carboxy-8-nitroquinoline was prepared from ethyl 4-amino-3-nitrobenzoate using the method described for 8-carboxy-6-nitroquinoline in example 1. (Yield: 61%).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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